Cas no 1601030-28-7 (1-(1-ethyl-1H-pyrazol-4-yl)-2-(methylamino)ethan-1-one)

1-(1-Ethyl-1H-pyrazol-4-yl)-2-(methylamino)ethan-1-one is a pyrazole-based organic compound with potential applications in pharmaceutical and agrochemical research. Its structure features a 1-ethylpyrazole core linked to a methylamino-substituted ketone moiety, offering versatility as a synthetic intermediate. The compound's distinct functional groups enable selective modifications, making it useful for developing bioactive molecules. Its stability under standard conditions and compatibility with common organic solvents facilitate handling in laboratory settings. Researchers may explore its utility in designing kinase inhibitors or other biologically active agents due to its balanced lipophilicity and hydrogen-bonding capacity. The product is typically supplied with high purity, ensuring reproducibility in experimental workflows.
1-(1-ethyl-1H-pyrazol-4-yl)-2-(methylamino)ethan-1-one structure
1601030-28-7 structure
Product Name:1-(1-ethyl-1H-pyrazol-4-yl)-2-(methylamino)ethan-1-one
CAS No:1601030-28-7
MF:C8H13N3O
MW:167.208321332932
CID:5941403
PubChem ID:116553683
Update Time:2025-06-11

1-(1-ethyl-1H-pyrazol-4-yl)-2-(methylamino)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(1-ethyl-1H-pyrazol-4-yl)-2-(methylamino)ethan-1-one
    • 1601030-28-7
    • EN300-1866085
    • Inchi: 1S/C8H13N3O/c1-3-11-6-7(4-10-11)8(12)5-9-2/h4,6,9H,3,5H2,1-2H3
    • InChI Key: PKLAOOHVWCVZFS-UHFFFAOYSA-N
    • SMILES: O=C(CNC)C1C=NN(C=1)CC

Computed Properties

  • Exact Mass: 167.105862047g/mol
  • Monoisotopic Mass: 167.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 46.9Ų

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Additional information on 1-(1-ethyl-1H-pyrazol-4-yl)-2-(methylamino)ethan-1-one

Introduction to 1-(1-ethyl-1H-pyrazol-4-yl)-2-(methylamino)ethan-1-one (CAS No. 1601030-28-7)

1-(1-ethyl-1H-pyrazol-4-yl)-2-(methylamino)ethan-1-one (CAS No. 1601030-28-7) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, often referred to by its systematic name, belongs to the class of pyrazole derivatives and is characterized by its unique structural features and pharmacological properties.

The molecular structure of 1-(1-ethyl-1H-pyrazol-4-yl)-2-(methylamino)ethan-1-one consists of a pyrazole ring substituted with an ethyl group at the 1-position and a methylamino group attached to an ethanone moiety. This combination of functional groups imparts the compound with a range of biological activities, making it a subject of extensive research in both academic and industrial settings.

Recent studies have highlighted the potential of 1-(1-ethyl-1H-pyrazol-4-yl)-2-(methylamino)ethan-1-one as a promising lead compound for the development of novel therapeutic agents. One of the key areas of interest is its activity as a selective serotonin reuptake inhibitor (SSRI). SSRIs are widely used in the treatment of various psychiatric disorders, including depression and anxiety. The unique structural features of 1-(1-ethyl-1H-pyrazol-4-yl)-2-(methylamino)ethan-1-one have been shown to enhance its binding affinity to the serotonin transporter, potentially leading to improved efficacy and reduced side effects compared to existing SSRIs.

In addition to its potential as an SSRI, 1-(1-ethyl-1H-pyrazol-4-yl)-2-(methylamino)ethan-1-one has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings suggest that 1-(1-ethyl-1H-pyrazol-4-yl)-2-(methylamino)ethan-1-one may have therapeutic potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 1-(1-ethyl-1H-pyrazol-4-yl)-2-(methylamino)ethan-1-one has also been studied in detail. Preclinical studies have shown that this compound exhibits favorable oral bioavailability and a long half-life, which are desirable properties for a drug candidate. Furthermore, it has been found to have low toxicity and minimal adverse effects in animal models, further supporting its potential for clinical development.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-(1-ethyl-1H-pyrazol-4-yl)-2-(methylamino)ethan-1-one in human subjects. Early results from phase I trials have been promising, with the compound demonstrating good tolerability and pharmacokinetic properties. Phase II trials are expected to provide more detailed insights into its therapeutic potential and safety profile.

In conclusion, 1-(1-ethyl-1H-pyrazol-4-y l)-2-(methylamino)ethan - ione (CAS No. 60 30 - 7) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in the fields of psychiatry and inflammatory diseases. Ongoing research and clinical trials will continue to elucidate its full potential as a novel therapeutic agent.

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